Molecular Weight and Pharmacokinetic Property Differentiation
Compared to its simpler analog (1-methylpiperidin-3-yl)methanol, 2-(1-Methyl-piperidin-3-ylmethoxy)-ethanol has a significantly higher molecular weight (173.25 vs. 129.2 g/mol) and an increased number of hydrogen bond acceptors (3 vs. 1), while the benzyl-substituted analog exhibits an even greater molecular weight (249.35 g/mol) and predicted LogP [1]. These differences are critical in drug design for modulating properties like oral bioavailability and permeability.
| Evidence Dimension | Molecular Weight (g/mol) and H-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | MW: 173.25; HBD: 1; HBA: 3 |
| Comparator Or Baseline | (1-Methylpiperidin-3-yl)methanol: MW 129.2, HBD 1, HBA 1; 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol: MW 249.35, HBD 1, HBA 3 |
| Quantified Difference | MW increase of 44.05 g/mol vs. (1-methylpiperidin-3-yl)methanol; MW decrease of 76.1 g/mol vs. benzyl analog. |
| Conditions | Calculated based on standard atomic weights from molecular formula |
Why This Matters
Molecular weight and hydrogen bonding capacity are key drivers of passive membrane permeability and solubility, directly influencing a compound's utility as a drug-like scaffold or probe.
- [1] PubChem. (1-Methyl-3-piperidyl)methanol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/97998. View Source
